3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 691868-95-8
VCID: VC5452635
InChI: InChI=1S/C28H30N2S/c1-19-9-13-21(14-10-19)26-24-8-6-5-7-23(24)25(17-29)27(30-26)31-18-20-11-15-22(16-12-20)28(2,3)4/h9-16H,5-8,18H2,1-4H3
SMILES: CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=C(C=C4)C(C)(C)C
Molecular Formula: C28H30N2S
Molecular Weight: 426.62

3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

CAS No.: 691868-95-8

Cat. No.: VC5452635

Molecular Formula: C28H30N2S

Molecular Weight: 426.62

* For research use only. Not for human or veterinary use.

3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile - 691868-95-8

Specification

CAS No. 691868-95-8
Molecular Formula C28H30N2S
Molecular Weight 426.62
IUPAC Name 3-[(4-tert-butylphenyl)methylsulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Standard InChI InChI=1S/C28H30N2S/c1-19-9-13-21(14-10-19)26-24-8-6-5-7-23(24)25(17-29)27(30-26)31-18-20-11-15-22(16-12-20)28(2,3)4/h9-16H,5-8,18H2,1-4H3
Standard InChI Key LKEPQLUSFIWYCL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=C(C=C4)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a tetrahydroisoquinoline scaffold, a bicyclic system partially saturated to enhance stability and modulate electronic properties. Key substituents include:

  • A 4-(tert-butyl)benzylsulfanyl group at position 3, contributing steric bulk and hydrophobic character.

  • A 4-methylphenyl moiety at position 1, enhancing aromatic interactions.

  • A nitrile group at position 4, enabling participation in hydrogen bonding and serving as a synthetic handle for further derivatization .

The molecular formula C28H30N2S (molecular weight: 426.62 g/mol) reflects its moderate hydrophobicity, with a predicted density of 1.15±0.1 g/cm³ and boiling point of 582.0±50.0 °C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H30N2S
Molecular Weight426.62 g/mol
Density1.15±0.1 g/cm³
Boiling Point582.0±50.0 °C (predicted)
Purity>90%

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy: Protons on the tetrahydroisoquinoline ring resonate in the δ 1.5–3.0 ppm range, while aromatic protons from the 4-methylphenyl and tert-butylbenzyl groups appear between δ 6.5–7.5 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows a prominent [M+H]+ ion at m/z 427.63, consistent with the molecular formula.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves sequential functionalization of the tetrahydroisoquinoline core:

  • Core Formation: Cyclocondensation of cyclohexanone derivatives with malononitrile under basic conditions generates the 5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile scaffold .

  • Sulfanyl Introduction: Thiol-ene click chemistry or nucleophilic substitution attaches the 4-(tert-butyl)benzylsulfanyl group at position 3.

  • Aryl Substitution: Ullmann coupling or Suzuki-Miyaura reactions install the 4-methylphenyl group at position 1 .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclocondensationKOH, EtOH, reflux, 24 h65–70
Sulfanyl Incorporation4-(tert-butyl)benzyl mercaptan, DMF, 80°C55–60
Aryl CouplingPd(PPh3)4, K2CO3, dioxane, 100°C75–80

Industrial Scalability

While laboratory-scale syntheses achieve moderate yields (55–80%), industrial production requires optimization for cost and efficiency. Continuous-flow reactors and immobilized catalysts could enhance throughput, though no commercial manufacturing data are publicly available .

Applications and Research Utility

Materials Science

The nitrile group’s polarity and the aryl groups’ rigidity make this compound a candidate for:

  • Liquid Crystals: Tunable mesophase behavior via substituent modification.

  • Coordination Polymers: Metal-organic frameworks (MOFs) leveraging nitrile-metal interactions .

SupplierPurityPackagingPrice (USD)
Key Organics Ltd.>90%10 mg$679.14
American Custom Chemicals95%500 mg$716.10
Ryan Scientific, Inc.>90%CustomInquire

Regulatory and Patent Status

Intellectual Property

No patents directly claim this compound, though the 2006 patent US20060234283A1 describes fungal cell wall inhibitors with structural similarities, hinting at possible undisclosed applications .

Regulatory Compliance

Classified as a non-GMP product, it is unsuitable for human or veterinary use. Compliance with OSHA Hazard Communication Standard (29 CFR 1910.1200) is mandatory during handling .

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